Lurasidone (Hydrochloride)

Weight gain Metabolic safety Schizophrenia

Lurasidone hydrochloride (CAS 367514-88-3) is a benzisothiazole-derivative atypical antipsychotic approved for schizophrenia and bipolar I depression (as monotherapy or adjunctive therapy with lithium/valproate). It is classified as a BCS Class II drug with pH-dependent aqueous solubility in the microgram-per-millilitre range and an absolute oral bioavailability of 9–19% in the fed state, exhibiting an approximately 2- to 3-fold positive food effect that necessitates administration with a ≥350-calorie meal.

Molecular Formula C28H37ClN4O2S
Molecular Weight 529.1 g/mol
Cat. No. B8068855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone (Hydrochloride)
Molecular FormulaC28H37ClN4O2S
Molecular Weight529.1 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
InChIInChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1
InChIKeyNEKCRUIRPWNMLK-JQPVBIIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lurasidone Hydrochloride: Pharmacological Profile and Procurement-Relevant Differentiation Among Atypical Antipsychotics


Lurasidone hydrochloride (CAS 367514-88-3) is a benzisothiazole-derivative atypical antipsychotic approved for schizophrenia and bipolar I depression (as monotherapy or adjunctive therapy with lithium/valproate) [1]. It is classified as a BCS Class II drug with pH-dependent aqueous solubility in the microgram-per-millilitre range and an absolute oral bioavailability of 9–19% in the fed state, exhibiting an approximately 2- to 3-fold positive food effect that necessitates administration with a ≥350-calorie meal [2][3]. Metabolism proceeds primarily via CYP3A4, with faecal excretion accounting for 67–80% of the administered dose and renal elimination contributing 8–19% [4]. Unlike many earlier atypical antipsychotics, lurasidone's receptor-binding signature is defined by high-affinity antagonism at dopamine D₂ (Ki 0.994–1.68 nM) and serotonin 5-HT₇ (Ki 0.495 nM) receptors, partial agonism at 5-HT₁A (Ki 6.38–6.75 nM), and negligible affinity for histamine H₁ (IC₅₀ > 1000 nM) and muscarinic M₁ receptors (IC₅₀ > 1000 nM) [5][6].

Why Lurasidone Cannot Be Interchanged with Other Atypical Antipsychotics: Receptor Selectivity and Tolerability Divergence


Despite their shared classification as second-generation antipsychotics with D₂/5-HT₂A antagonism, the atypical antipsychotic class exhibits substantial pharmacodynamic heterogeneity that precludes therapeutic interchangeability [1]. Lurasidone differentiates itself from close structural analogs such as ziprasidone (also a benzisothiazolylpiperazine derivative) through its uniquely high 5-HT₇ receptor affinity (Ki 0.495 nM) and negligible histamine H₁ and muscarinic M₁ binding, a selectivity profile that computational modelling attributes to steric hindrance conferred by the norbornane-2,3-dicarboximide and cyclohexyl linker moieties absent in ziprasidone [2]. Clinically, these molecular differences translate into a quantitatively distinct safety profile—lurasidone's minimal weight gain, prolactin elevation, and QTc prolongation liability relative to risperidone, olanzapine, quetiapine, and ziprasidone, respectively, renders generic class-level substitution decisions unsupported by evidence [3][4]. The quantitative evidence below demonstrates precisely where lurasidone's differentiation is measurable and meaningful for scientific selection.

Quantitative Differentiation Evidence for Lurasidone Hydrochloride: Comparator-Driven Selection Data


Clinically Significant Weight Gain (≥7% from Baseline): Pooled Short-Term Comparator Analysis

In a pooled analysis of seven double-blind, 6-week placebo-controlled studies in acutely exacerbated schizophrenia (lurasidone 20–160 mg/day, N=1508), the proportion of patients experiencing clinically significant weight gain (≥7% increase from baseline) was 5.4% for lurasidone, compared with 40.2% for olanzapine 15 mg/day (N=122), 15.3% for quetiapine XR 600 mg/day (N=119), and 6.2% for risperidone 4 mg/day (N=65); the placebo rate was 4.3% [1]. Median endpoint changes in triglycerides were −4.4 mg/dL for lurasidone versus +24.8 mg/dL for olanzapine, +9.7 mg/dL for quetiapine XR, and +3.5 mg/dL for risperidone. Median change in total cholesterol was −5.0 mg/dL for lurasidone versus +7.7 mg/dL for olanzapine, +6.2 mg/dL for quetiapine XR, and +6.6 mg/dL for risperidone. Median glucose change was 0.0 mg/dL for both lurasidone and placebo [1]. A network meta-analysis in adolescent schizophrenia further quantified lurasidone's weight advantage: mean difference versus olanzapine −3.62 kg (95% CrI −4.84 to −2.41 kg), versus quetiapine −2.13 kg (95% CrI −3.20 to −1.08 kg), and versus risperidone −1.16 kg (95% CrI −2.14 to −0.17 kg) [2]. A separate systematic review and meta-analysis of SGAs identified lurasidone as the only treatment associated with a decrease in both total cholesterol and triglycerides from baseline to follow-up endpoint [3].

Weight gain Metabolic safety Schizophrenia

Long-Term Weight, Metabolic, and Prolactin Outcomes: 12-Month Double-Blind Head-to-Head Study of Lurasidone vs. Risperidone

In a 12-month double-blind, randomized active-controlled safety study (N=629 randomized 2:1 lurasidone:risperidone), lurasidone 40–120 mg/day demonstrated mean weight change of −0.9 kg from baseline, compared with +2.6 kg for risperidone 2–6 mg/day (net difference 3.5 kg) [1]. Median metabolic parameter changes (lurasidone vs. risperidone): glucose −0.5 mg/dL vs. +3.0 mg/dL; triglycerides −3.5 mg/dL vs. −1.0 mg/dL [1]. Prolactin changes at 12-month endpoint/LOCF were 0.10 ng/mL for lurasidone versus 9.10 ng/mL for risperidone [1]. In a subsequent 6-month open-label extension (OLE) where all patients received lurasidone (N=223), those switched from risperidone to lurasidone experienced a mean weight reduction of −2.9 kg (observed cases) and median prolactin decreases of −11.2 ng/mL in males and −30.8 ng/mL in females; patients continuing lurasidone showed minimal additional changes [2]. During the preceding 12-month double-blind phase, median prolactin levels increased by 12.8 ng/mL (males) and 35.2 ng/mL (females) in the risperidone group, confirming that the OLE prolactin decreases in the switch group directly reversed risperidone-induced hyperprolactinemia [2].

Long-term tolerability Prolactin Risperidone switch

Cognitive Function Assessment: Randomized Double-Blind Comparison of Lurasidone vs. Ziprasidone Using the MATRICS Consensus Cognitive Battery (MCCB)

In a 21-day randomized double-blind trial comparing lurasidone 120 mg once daily (N=150) with ziprasidone 80 mg twice daily (N=151) in adult outpatients with schizophrenia or schizoaffective disorder, lurasidone-treated patients demonstrated statistically significant within-group improvement from baseline on the MCCB composite score (p=0.026) and on the interview-based Schizophrenia Cognition Rating Scale (SCoRS; p<0.001). In contrast, ziprasidone patients showed no significant improvement on either the MCCB composite score (p=0.254) or the SCoRS (p=0.185). At endpoint, a statistical trend favoured lurasidone over ziprasidone for between-group difference on the SCoRS (p=0.058). The completion rates were comparable: lurasidone 67.5% vs. ziprasidone 69.3%, indicating that the differential cognitive outcome was not confounded by differential attrition. Preclinical data independently support this finding: lurasidone reversed MK-801-induced learning and memory impairment in rodent models, whereas aripiprazole was not effective in this paradigm.

Cognitive impairment MCCB Ziprasidone

In Vitro Receptor Binding Selectivity: 5-HT₇ Affinity, H₁/M₁ Negligibility, and Structural Differentiation from Ziprasidone

Side-by-side in vitro receptor-binding assays using cloned human receptors demonstrated that lurasidone possesses uniquely high affinity for the serotonin 5-HT₇ receptor (Ki 0.495 nM), a target implicated in cognitive function and circadian rhythm regulation, that is not shared at comparable potency by any other commercially available atypical antipsychotic tested [1]. In contrast, lurasidone showed negligible affinity for histamine H₁ receptors (IC₅₀ > 1000 nM) and muscarinic M₁ receptors (IC₅₀ > 1000 nM), the antagonism of which is mechanistically linked to sedation, weight gain, and cognitive impairment [1][2]. Computational homology modelling revealed that the norbornane-2,3-dicarboximide moiety and the rigid cyclohexyl linker of lurasidone create steric hindrance that prevents binding to H₁ and M₁ receptors—a structural feature absent in ziprasidone, which shares the benzisothiazolylpiperazine core but lacks these selectivity-conferring elements [3]. Among tested agents, lurasidone displayed the highest D₂ affinity (Ki 1.68 nM), with a D₂/5-HT₂A affinity ratio distinct from olanzapine [4]. The 5-HT₂C affinity was markedly lower (Ki 415 nM) than that of olanzapine or clozapine, consistent with reduced hyperphagia and weight gain liability [1].

Receptor binding 5-HT₇ Histamine H₁ Muscarinic M₁

In Vivo D₂/D₃ vs. 5-HT₂A Receptor Occupancy by PET Imaging: Preferential Striatal D₂/D₃ Binding Relative to Olanzapine

Conscious common marmoset PET imaging using [¹¹C]raclopride (D₂/D₃) and [¹¹C]MDL 100907 (5-HT₂A) radioligands revealed that both lurasidone and olanzapine achieved >80% striatal D₂/D₃ receptor occupancy at maximum plasma concentrations, with significant correlations to plasma drug levels [1]. However, within the same oral dose range, lurasidone demonstrated markedly lower 5-HT₂A receptor occupancy in the frontal cortex, whereas olanzapine exhibited broadly comparable D₂/D₃ and 5-HT₂A occupancy levels [1]. This indicates that lurasidone preferentially engages striatal D₂/D₃ over cortical 5-HT₂A receptors relative to olanzapine. In vitro functional data corroborate this distinction: lurasidone acts as a full antagonist at D₂ and 5-HT₇ receptors and a weak-moderate partial agonist at 5-HT₁A (Ki 6.75 nM), while olanzapine shows more balanced D₂/5-HT₂A antagonism with additional high-affinity H₁, M₁, and 5-HT₂C binding that lurasidone lacks [2]. The preferential D₂/D₃ occupancy profile of lurasidone may contribute to its lower risk of metabolic adverse effects while preserving antipsychotic efficacy.

PET imaging D₂/D₃ occupancy 5-HT₂A occupancy

QTc Interval Prolongation Risk: Class-Level Safety Stratification vs. Ziprasidone and Iloperidone

A targeted review of antipsychotic-mediated QTc prolongation risk (PubMed and Cochrane Library, through February 2023) classified antipsychotics by their arrhythmogenic potential: iloperidone and ziprasidone were identified as the agents most likely to cause clinically significant QTc prolongation, whereas aripiprazole and lurasidone were categorised as having minimal risk [1]. A separate meta-analysis found that lurasidone, aripiprazole, paliperidone, and asenapine were not associated with QTc prolongation compared with placebo [2]. This safety differentiation is clinically consequential because ziprasidone—the closest structural analog to lurasidone (both benzisothiazolylpiperazine derivatives)—carries a well-established QTc prolongation warning that restricts its use in patients with cardiovascular comorbidities, electrolyte disturbances, or concomitant QTc-prolonging medications [1][3]. In the 12-month double-blind study versus risperidone, lurasidone showed no signal for QTc prolongation [4]. The mechanism underlying lurasidone's cardiac safety advantage is linked to its weak interaction with the hERG potassium channel relative to ziprasidone and iloperidone, though direct comparative hERG IC₅₀ data across all agents under identical conditions remain limited [3].

QTc prolongation Cardiac safety Torsades de pointes

Procurement-Relevant Application Scenarios for Lurasidone Hydrochloride Based on Quantitative Differentiation Evidence


Formulary Selection for Patients with Pre-Existing Metabolic Syndrome or High Cardiometabolic Risk

In schizophrenia populations with baseline obesity, type 2 diabetes, or dyslipidemia, lurasidone's 5.4% rate of ≥7% weight gain in short-term treatment—compared with 40.2% for olanzapine and 15.3% for quetiapine XR—supports its prioritisation as a first-line atypical antipsychotic [1]. The network meta-analysis confirming lurasidone as the only SGA associated with decreases in both total cholesterol and triglycerides from baseline provides systematic-review-level validation of this selection strategy [2]. The 12-month data versus risperidone (net weight difference 3.5 kg) confirm durability of the metabolic advantage [3].

Switch Strategy for Risperidone-Induced Hyperprolactinemia or Weight Gain

For patients who have developed clinically significant hyperprolactinemia (prolactin elevations of 12.8 ng/mL in males and 35.2 ng/mL in females) or weight gain (+2.3 kg) during 12 months of risperidone treatment, switching to lurasidone has been shown in a prospective 6-month open-label study to reverse these effects: prolactin decreased by −11.2 ng/mL (males) and −30.8 ng/mL (females), and weight decreased by −2.9 kg, while maintaining PANSS-measured clinical stability [4]. This evidence directly supports procurement of lurasidone for risperidone-intolerant populations.

Cognitive-Function-Sparing Antipsychotic Selection in Schizophrenia with Prominent Cognitive Deficits

In patients with schizophrenia where cognitive impairment is a primary functional disability driver, lurasidone 120 mg/day demonstrated significant within-group improvement on the MATRICS Consensus Cognitive Battery composite score (p=0.026) and the Schizophrenia Cognition Rating Scale (p<0.001) in a 21-day randomized double-blind comparison, while ziprasidone 80 mg BID showed no significant improvement on either measure (MCCB p=0.254; SCoRS p=0.185) [5]. Preclinical MK-801 reversal data and the uniquely high 5-HT₇ receptor affinity (Ki 0.495 nM) provide mechanistic support for this cognitive signal [6].

Cardiac-Safe Antipsychotic Procurement for Medically Complex Populations with QTc Prolongation Risk

In intensive care, consultation-liaison psychiatry, or geriatric settings where polypharmacy, electrolyte disturbances, and pre-existing cardiovascular disease amplify QTc prolongation risk, lurasidone is classified among antipsychotics with minimal QTc prolongation risk, in contrast to ziprasidone and iloperidone which are identified as the agents most likely to cause clinically significant QTc prolongation [7]. Lurasidone was not associated with QTc prolongation relative to placebo in meta-analytic assessments [8]. This evidence supports formulary decisions that prioritise lurasidone over ziprasidone where cardiac monitoring capacity is limited.

Quote Request

Request a Quote for Lurasidone (Hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.